

Application Notes and Protocols for Assessing In Vivo Brain Permeability of AZD2858

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Compound of Interest

Compound Name: AZD2858
Cat. No.: B15541572

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Introduction

AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC₅₀ values of 0.9 nM and 5 nM for GSK-3 α and GSK-3 β , respectively.^[1] Its mechanism of action involves the activation of the Wnt signaling pathway through the inhibition of GSK-3, which prevents the degradation of β -catenin.^{[2][3]} This compound is noted to be brain permeable and orally bioavailable, making it a candidate for investigating central nervous system (CNS) disorders.

Accurate assessment of its ability to cross the blood-brain barrier (BBB) is critical for the development of **AZD2858** for neurological indications. This document provides detailed application notes and protocols for evaluating the in vivo brain permeability of **AZD2858**.

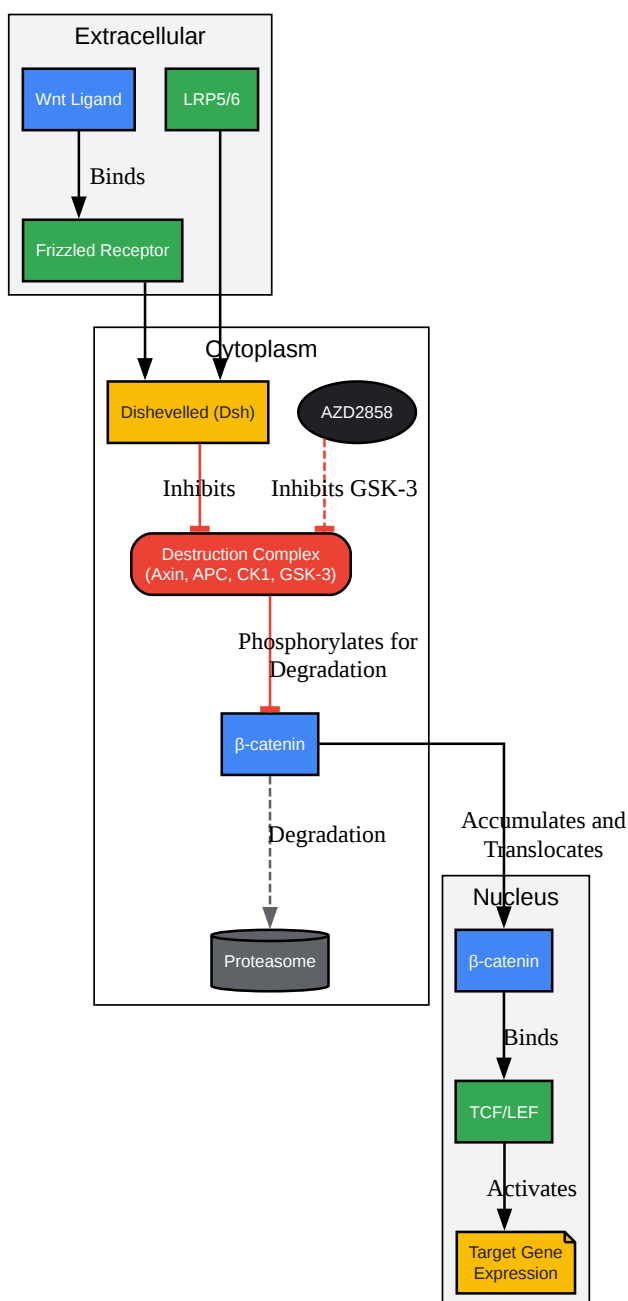
Data Presentation: Brain Permeability of AZD2858

As direct quantitative data for **AZD2858** brain permeability is not publicly available, the following table represents a hypothetical dataset that could be generated from the experiments outlined in this document. This serves as an example for data presentation.

Parameter	Value	Method	Animal Model	Notes
Brain-to-Plasma Ratio (Kp)	1.2	IV Injection	Rat	Total concentration in brain tissue versus plasma.
Unbound Brain-to-Plasma Ratio (Kp,uu)	0.8	Microdialysis	Rat	Represents the ratio of unbound drug in brain and plasma, a key indicator of CNS target engagement.
Permeability-Surface Area (PS) Product	3.5 x 10 ⁻⁴ mL/s/g	In Situ Brain Perfusion	Mouse	Measures the rate of unidirectional transport across the BBB.

Signaling Pathway: AZD2858 Mechanism of Action

The primary mechanism of **AZD2858** involves the inhibition of GSK-3, a key negative regulator of the canonical Wnt signaling pathway.



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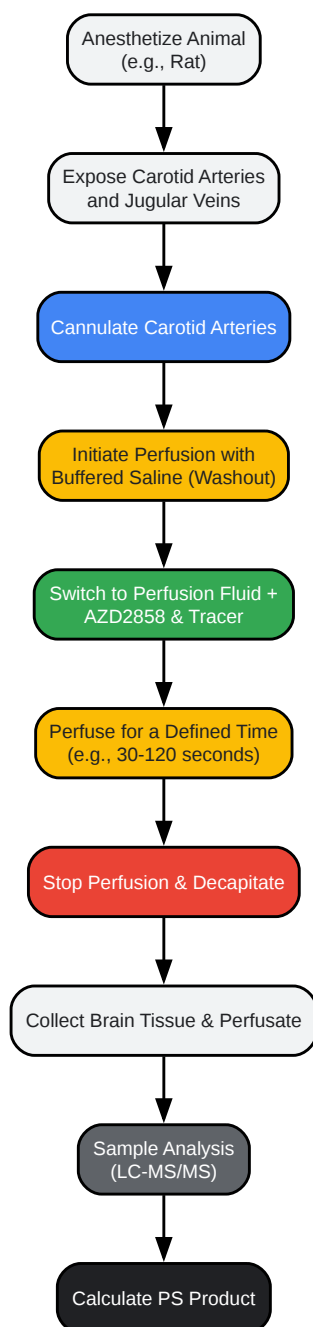
Caption: **AZD2858** inhibits GSK-3, leading to β -catenin stabilization and downstream gene expression.

Experimental Protocols

In Situ Brain Perfusion for PS Product Determination

This protocol is adapted from established methods to determine the unidirectional blood-to-brain transfer constant (K_i) and the permeability-surface area (PS) product.[4][5]

Workflow Diagram:



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Caption: Workflow for the in situ brain perfusion experiment to measure BBB permeability.

Methodology:

- **Animal Preparation:** Anesthetize a rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic. Expose the common carotid arteries and external jugular veins through a midline cervical incision.
- **Cannulation:** Ligate the pterygopalatine arteries and cannulate the common carotid arteries with catheters filled with heparinized saline.
- **Washout Phase:** Begin perfusion with a warmed (37°C), oxygenated buffered saline solution (e.g., Krebs-Ringer bicarbonate) at a constant flow rate to wash out the cerebral blood volume.
- **Drug Perfusion:** After a brief washout (15-20 seconds), switch to the perfusion fluid containing a known concentration of **AZD2858** and a vascular space marker (e.g., [14C]-sucrose). Perfuse for a short, defined period (e.g., 30, 60, 120 seconds).
- **Termination and Sample Collection:** Stop the perfusion, decapitate the animal, and rapidly remove the brain. Collect a sample of the perfusion fluid.
- **Sample Processing:** Dissect the brain into desired regions, weigh, and homogenize.
- **Analysis:** Determine the concentration of **AZD2858** in the brain homogenate and perfusate samples using a validated analytical method such as LC-MS/MS.
- **Calculation:** The brain uptake clearance (K_i) is calculated and used to determine the permeability-surface area (PS) product.

Intravenous (IV) Injection for K_p Determination

This method measures the total concentration of a compound in the brain relative to the plasma at a specific time point.

Methodology:

- **Animal Dosing:** Administer **AZD2858** intravenously to a cohort of mice or rats at a specified dose.

- **Sample Collection:** At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-dose, anesthetize the animals.
- **Blood and Brain Collection:** Collect a blood sample via cardiac puncture into an anticoagulant tube. Immediately perform transcardiac perfusion with saline to flush the vasculature of the brain.^[6] Harvest the brain.
- **Sample Processing:** Centrifuge the blood to obtain plasma. Homogenize the brain tissue.
- **Analysis:** Determine the concentration of **AZD2858** in the plasma and brain homogenate samples by LC-MS/MS.
- **Calculation:** The K_p value is calculated as the ratio of the total concentration of **AZD2858** in the brain (C_{brain}) to that in the plasma (C_{plasma}).

In Vivo Microdialysis for K_p , u_u Determination

Microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of a drug in the brain extracellular fluid (ECF).

Methodology:

- **Probe Implantation:** Anesthetize the animal and surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus). Allow the animal to recover for at least 24 hours.
- **Probe Insertion and Perfusion:** On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- **Baseline Collection:** Collect baseline dialysate samples to ensure a stable baseline.
- **Drug Administration:** Administer **AZD2858** (e.g., via IV or subcutaneous injection).
- **Sample Collection:** Collect dialysate samples from the brain and, if desired, from a probe placed in a peripheral blood vessel at regular intervals over several hours.

- **Analysis:** Analyze the concentration of **AZD2858** in the dialysate samples using a highly sensitive LC-MS/MS method.
- **In Vivo Recovery:** Determine the in vivo recovery of the microdialysis probe to correct for the incomplete extraction of the drug from the ECF. This can be done using methods like retrodialysis.
- **Calculation:** The $K_{p,uu}$ is calculated as the ratio of the unbound area under the curve (AUC) in the brain to the unbound AUC in the plasma.

General Considerations

- **Analytical Method Validation:** A sensitive and specific analytical method (typically LC-MS/MS) must be fully validated for the quantification of **AZD2858** in plasma, brain homogenate, and microdialysate.
- **Animal Welfare:** All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).^[6]
- **Tracer Use:** The use of radiolabeled compounds or fluorescent tracers can aid in quantifying brain uptake, especially in initial screening assays.^{[7][8][9]}
- **Efflux Transporters:** Be aware that efflux transporters at the BBB, such as P-glycoprotein (P-gp), can significantly limit the brain penetration of small molecules.^[10] Co-dosing with known inhibitors of these transporters can help elucidate their role in **AZD2858**'s brain permeability.

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